Enhanced Lipophilicity and Membrane Permeability: 4-Phenyl Substitution vs. Unsubstituted 1,2,3-Triazole Core
The 4-phenyl substituent dramatically increases lipophilicity compared to the unsubstituted 1,2,3-triazole scaffold. The 4-phenyl-1,2,3-triazole core has an experimentally validated ACD/LogP of 1.91 and Log Kow (KOWWIN estimate) of 1.75 , while unsubstituted 1H-1,2,3-triazole has a computed LogP of approximately −0.4 [1]. This ΔLogP of ~2.3 units represents a >200-fold increase in octanol/water partition coefficient, directly impacting passive membrane permeability and blood-brain barrier penetration potential. For the full target compound, the computed LogP is 1.46, reflecting a modest reduction from the core due to the polar primary amine . The 4-phenyl group additionally provides π-π stacking capacity (dihedral angle of 29.0° between triazole and phenyl rings in crystallized acetamide derivatives), enabling aromatic interactions with hydrophobic protein pockets that are absent in non-phenyl analogs [2].
| Evidence Dimension | Octanol/water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.46 (computed, full molecule); core 4-phenyltriazole ACD/LogP = 1.91 (experimental) |
| Comparator Or Baseline | 1H-1,2,3-Triazole (unsubstituted): LogP ~ −0.4 (computed) |
| Quantified Difference | ΔLogP ≈ +2.3 for 4-phenyltriazole core vs. unsubstituted triazole (>200-fold increase in lipophilicity) |
| Conditions | ACD/Labs Percepta Platform; KOWWIN v1.67; computed LogP via vendor cheminformatics pipeline |
Why This Matters
For medicinal chemistry campaigns, the 4-phenyl group's lipophilicity contribution is essential for achieving drug-like LogP ranges (1–3) and enabling target engagement with hydrophobic binding pockets; procurement of the unsubstituted triazole analog would yield a fundamentally different pharmacokinetic profile.
- [1] PubChem. 1H-1,2,3-Triazole (CID 67518). XLogP3: −0.4. National Center for Biotechnology Information. View Source
- [2] HERO EPA. 2-(4-Phenyl-1H-1,2,3-triazol-1-yl)-N-(p-tolyl)acetamide, C₁₇H₁₆N₄O. Crystal structure: triazole-phenyl dihedral angle 29.00(1)°, triazole-benzene dihedral angle 77.74(1)°. 2009. View Source
